molecular formula C9H14O2 B8804209 (E)-3-Cyclohexylacrylic acid

(E)-3-Cyclohexylacrylic acid

Cat. No.: B8804209
M. Wt: 154.21 g/mol
InChI Key: GYEYFOYXHNRMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Cyclohexylacrylic acid (CAS: 56453-86-2 or 931-97-5) is an α,β-unsaturated carboxylic acid featuring a cyclohexyl substituent at the β-position of the acrylic acid backbone. Its structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis. Notably, it has been utilized in the synthesis of bioactive conjugates, such as compound 28m, a potent BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor investigated for Alzheimer’s disease therapy . The compound is commercially available through suppliers like Shanghai Aladdin Biochemical Technology and CymitQuimica, with recommended storage at 2–8°C to ensure stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Cyclohexylacrylic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acrylate, followed by hydrolysis to yield the desired product. Another method includes the use of cyclohexylboronic acid and acryloyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Analytical Characterization

The compound is rigorously characterized by NMR spectroscopy and infrared (IR) analysis:

Analytical Method Key Observations
¹H NMR (CDCl₃) δ 11.8 (vbs, 1H, COOH), δ 5.83 (dt, 3J = 15.6 Hz, 1H, H₂), δ 7.08 (dt, 3J = 15.6 Hz, 1H, H₃)
¹³C NMR δ 121.0 (C₆), δ 30.9 (C₅), δ 32.4 (C₄)
IR (film) ν = 1777 cm⁻¹ (vs, C=O), ν = 1682 cm⁻¹ (s, conjugated C=C)

The IR data confirms the presence of a carboxylic acid group and conjugated double bond .

Acylation Reactions

The compound acts as an acylating agent in oxazolidinone synthesis. For example:

  • Reaction with (S)-4-benzyl-2-oxooxazolidin-2-one :

    • Conditions : Trimethylacetyl chloride, triethylamine, n-butyllithium

    • Product : (S,E)-4-benzyl-3-(3-cyclohexylacryloyl)oxazolidin-2-one

    • Yield : 31% (824 mg)

    • Spectroscopic data :

      • ¹H NMR : δ 4.71 (mc, 1H, NCH), δ 7.33–7.14 (m, 7H, Ph)

      • HRMS : m/z = 358.1415 (calcd. for [C₂₁H₂₁NNaO₃]⁺)

Decarboxylation Reactions

Under thermolytic conditions, the compound undergoes decarboxylation to form olefins:

  • Conditions : Heating in pyridine at 140°C for 3 days

  • Product : (E)-3-cyclohexyl-2-(trifluoromethyl)acrylic acid (partial decarboxylation) or olefin (sole product at 140°C)

Mechanistic Insights

Decarboxylation follows a retro [2 + 2 + 1] cycloaddition pathway, liberating CO₂. This is supported by the isolation of rhodacycle intermediates in related Rh(III)-catalyzed decarboxylative couplings, where C–N bond formation precedes decarboxylation .

Scientific Research Applications

(E)-3-Cyclohexylacrylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-Cyclohexylacrylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Reactivity

(E)-3-Cyclohexylacrylic acid belongs to a family of α,β-unsaturated carboxylic acids with cyclic alkyl substituents. Key analogues include:

Compound Substituent CAS Number Key Applications Stability Requirements
This compound Cyclohexyl 56453-86-2 BACE1 inhibitor synthesis 2–8°C
(E)-3-Cyclopentylacrylic acid Cyclopentyl Not provided Hypothetical drug intermediates Likely room temperature
Cinnamic acid Phenyl 621-82-9 Antioxidants, flavorants Room temperature
(E)-3-Cyclopropylacrylic acid Cyclopropyl 637-76-1 Photoresist materials Room temperature

Key Observations :

  • Steric Effects : The cyclohexyl group in this compound introduces significant steric bulk compared to cyclopentyl or cyclopropyl analogues. This bulk may enhance binding affinity to hydrophobic enzyme pockets (e.g., BACE1) but could reduce solubility in polar solvents .
  • Synthetic Utility : In the synthesis of 28m , this compound achieved a moderate yield of 42.7% under optimized conditions (PE/DCM/acetone = 20:20:1). Comparable reactions with smaller cyclic analogues (e.g., cyclopentyl) might exhibit higher yields due to reduced steric hindrance, though this is speculative in the absence of direct data .

Stability and Commercial Viability

This compound requires refrigeration (2–8°C), suggesting lower thermal stability compared to cinnamic acid or cyclopropyl analogues, which are stable at room temperature. This imposes logistical challenges for large-scale industrial use. Despite this, its commercial availability from major suppliers like Aladdin and CymitQuimica makes it more accessible than niche analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-Cyclohexylacrylic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions, using precursors like cyclohexylacetic acid derivatives and acryloyl chloride. Optimization involves adjusting solvent polarity (e.g., DCM or THF), temperature (20–60°C), and stoichiometric ratios of reagents. For example, in a BACE1 inhibitor synthesis, this compound was coupled to chromenone derivatives using a 3:1 molar excess of the acid to ensure complete esterification . Purification via column chromatography (e.g., PE/DCM/acetone gradients) is critical to isolate the trans-isomer.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry (e.g., coupling constants J=1516 HzJ = 15–16\ \text{Hz} for trans-configuration) and cyclohexyl group integration .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1630 cm1^{-1} (C=C stretch) validate functional groups.
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities and confirm molecular ion peaks.
  • Reference Standards : Cross-validate against pharmacopeial standards (e.g., USP/EP) for QC compliance .

Q. How can researchers assess the hydrolytic stability of this compound esters under physiological conditions?

  • Methodological Answer : Design accelerated stability studies in buffer solutions (pH 1.2–7.4) at 37°C. Monitor ester hydrolysis via HPLC at timed intervals. For instance, ester derivatives of this acid in BACE1 inhibitors showed <5% degradation over 24 hours at pH 7.4, indicating suitability for drug delivery systems . Include kinetic analysis (e.g., pseudo-first-order rate constants) to predict shelf-life.

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives across different assays?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell-free vs. cell-based systems) or stereochemical impurities.

  • Validation Steps :

Re-synthesize compounds with >99% enantiomeric purity (chiral HPLC).

Replicate assays under standardized conditions (e.g., ATP levels, incubation time).

Use statistical tools (ANOVA, Bland-Altman plots) to quantify inter-assay variability .

  • Example: A 2020 study attributed conflicting IC50_{50} values in BACE1 inhibition to residual DMSO in cell-based assays, which altered membrane permeability .

Q. How can computational modeling guide the design of this compound-based inhibitors with enhanced target selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses of acrylate derivatives in BACE1’s active site. Focus on hydrophobic interactions with cyclohexyl groups.
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of inhibitor-enzyme complexes.
  • QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What experimental frameworks support the safe handling and disposal of this compound in academic labs, given limited toxicity data?

  • Methodological Answer :

  • Risk Mitigation : Assume Category 2 toxicity (GHS) due to structural analogs (e.g., acrylic acid derivatives). Use fume hoods, nitrile gloves, and closed waste containers.
  • Disposal Protocols : Neutralize with 10% NaOH, then incinerate or contract licensed waste handlers. Document procedures per institutional EH&S guidelines .

Q. How can researchers leverage open-data platforms to address gaps in the thermodynamic properties of this compound?

  • Methodological Answer :

  • Data Sharing : Contribute experimental ΔHf_f, KowK_{ow}, and pKa values to repositories like NIST Chemistry WebBook or PubChem.
  • Collaborative Validation : Use platforms like Zenodo to publish raw DSC/TGA data, enabling cross-lab verification .
  • Ethical Compliance : Anonymize data if derived from human studies and obtain participant consent per GDPR/IRB standards .

Q. Data Presentation and Analysis Guidelines

  • Tables : Include retention times (HPLC), spectral peaks (NMR/IR), and kinetic parameters.
  • Figures : Use scatter plots for structure-activity relationships and heatmaps for stability data.
  • Statistical Reporting : Provide 95% confidence intervals for IC50_{50} values and p-values for significance testing .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-cyclohexylprop-2-enoic acid

InChI

InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)

InChI Key

GYEYFOYXHNRMGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.34 g (32.1 mmol) of malonic acid are dissolved in pyridine (10 ml), after the weakly exothermic reaction has subsided 3.0 g (26.7 mmol) of cyclohexanecarbaldehyde and 0.23 g (2.7 mmol) of piperidine are added, and the reaction mixture is heated to reflux for 4 h. The cooled reaction solution is added to a mixture of ice and concentrated hydrochloric acid, the aqueous phase is extracted three times with diethyl ether, the combined organic phases are dried over sodium sulfate, filtered, and the solvent is removed in vacuo. 4.42 g of product are obtained, which is reacted further without purification.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.23 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of malonic acid (30 g, 0.29 mol), cyclohexanecarbaldehyde (17.3 mL, 0.14 mol), and piperidine (2.9 mL, 0.029 mol) in pyridine (90 mL) was stirred at 70° C. for 18 h. The resulting mixture was cooled to room temperature and then treated with water (200 mL). The resulting solution was acidified to pH 2 with 1N HCl and extracted thrice with ethyl acetate (100 mL). The ethyl acetate extracts were pooled, washed successively with water and brine, then dried over sodium sulfate, filtered and concentrated to yield 3-cyclohexyl-acrylic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

to a solution of 3-Cyclohexyl-acrylic acid ethyl ester (7.00 g, 38.4 mmol) in dioxane (200 mL) was added lithium hydroxide (4.03 g, 96.1 mmol) dissolved-in-water (70 mL). Because LiOH fell out methanol (170 mL) was added to the reaction. After 4 hours at 70° C. ¾ of the solvent was removed in vacuo. 2 N HCl was added until the pH reached 3. The mixture was treated with ammonium chloride (150 mL) saturated solution. The product was extracted with dichloromethane (200 mL×3). The combined organic phases were washed with saturated sodium solution (50 mL) and dried with magnesium sulfate. After filtration the solvent was removed in vacuo. The liquid was left at room temperature for 48 hours for crystallization to occur. The colourless crystalline product (2.01 g, 13.1 mmol) was obtained in 34% yield. 1H NMR (300 MHz, [D6-DMSO]: δ=1.01-1.37 (m, 5H, cyclohexyl-CH2), 1.55-1.79 (m, 5H, cyclohexyl-CH2), 2.06-2.21 (m, 1H, cyclohexyl-CH); 5.69 (dd, J=15.7 Hz and J=1.5 Hz, 1H, C═C—H), 6.76 (dd, J=15.7 Hz and J=6.8 Hz, 1H, C═C—H), 12.01 (broad s, 1H, OH). 13C NMR (75 MHz, [D6-DMSO]: δ=25.1, 25.4, 31.1 (cyclohexyl-CH2), 39.4 (cyclohexyl-CH), 119.5 and 153.4 (C═C) 167.3 (COON). MS: m/z calcd for (C9H14O2) [M+H]+ 155; found 155.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
in-water
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
reactant
Reaction Step Four
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.